N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-14-16-6-2-3-7-18(16)21-19(23)15-8-10-17(11-9-15)26(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCCNTYVPSQQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-cyanophenylamine with 4-chlorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with piperidine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Compounds:
Compound 2D216: N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Key Differences: Replaces the 2-cyanophenyl group with a thiazole-linked 2,5-dimethylphenyl moiety. Activity: Enhances NF-κB signaling and synergizes with TLR adjuvants like MPLA to boost cytokine production (IL-6, TNF-α) .
Compound 2D291 : N-(4-(2-bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Key Differences : Incorporates a bromo-substituted phenyl group on the thiazole ring.
- Activity : Demonstrates superior consistency in inducing cytokine production with LPS compared to other analogs .
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide Key Differences: Substitutes the 2-cyanophenyl group with a 5-chlorothiophene-oxadiazole moiety. Activity: Part of a library screened for kinase inhibition and antimicrobial properties .
Table 1: Structural and Functional Comparison
Adjuvant Potency:
Compounds with piperidin-1-ylsulfonyl groups (e.g., 2D216, 2D291) show enhanced adjuvant activity by prolonging NF-κB signaling, a mechanism critical for amplifying immune responses . The 2-cyanophenyl variant may exhibit similar properties but requires empirical validation.
Anticancer and Antimicrobial Activity:
- Benzamide-thiazole hybrids (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide) demonstrate antifungal and antibacterial activity, suggesting that sulfonamide positioning and heterocyclic substituents influence target selectivity .
- N-(2-chloro-4-cyanophenyl)benzamide (CAS: 1402938-79-7) is a synthetic intermediate in anticancer drug development, highlighting the therapeutic relevance of cyanophenyl modifications .
Biological Activity
N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article examines the biological activity of this compound, highlighting its mechanisms of action, synthetic routes, and relevant research findings.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a benzamide core substituted with a cyanophenyl group and a piperidin-1-ylsulfonyl moiety. The synthesis typically involves:
- Formation of the Benzamide Core : Reaction of 2-cyanophenylamine with 4-chlorobenzenesulfonyl chloride to create an intermediate sulfonamide.
- Introduction of the Piperidine Group : The intermediate is then treated with piperidine under basic conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes involved in inflammatory and cancer pathways. The sulfonyl group facilitates strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the cyanophenyl group can engage in π-π stacking interactions with aromatic residues, enhancing binding stability.
Antitumor Activity
Research has indicated that derivatives of N-(piperidine-4-yl)benzamide exhibit notable antitumor properties. For instance, a related compound demonstrated potent activity against HepG2 liver cancer cells, achieving an IC50 value of 0.25 µM. This effect was linked to cell cycle arrest mediated by the p53/p21 pathway, suggesting that similar derivatives may have comparable effects .
Anti-inflammatory Properties
This compound has also been explored for its anti-inflammatory potential. The compound's mechanism may involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
Q & A
Basic: What are the recommended synthetic routes for N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, including sulfonamide formation and functional group coupling. For example:
- Step 1: Reacting a sulfamoyl precursor (e.g., 4-sulfamoylphenylbenzamide) with Pyry-BF₄ and MgCl₂ to generate a sulfonyl chloride intermediate .
- Step 2: Introducing the piperidine group via nucleophilic substitution using triethylamine (Et₃N) as a base .
- Purification: Silica gel column chromatography is critical for isolating the final product with high purity .
Optimization strategies:
- Reagent stoichiometry: Ensure precise molar ratios to minimize side products.
- Temperature control: Maintain reaction temperatures between 0–25°C to prevent decomposition .
- Catalyst use: Triethylamine enhances nucleophilic substitution efficiency .
Advanced: How do structural modifications to the benzamide core influence the compound’s biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight key modifications:
- Piperidine vs. morpholine: Replacing piperidine with morpholine in the sulfonyl group increases solubility but may reduce antimicrobial potency due to altered lipophilicity .
- Cyanophenyl substitution: The 2-cyanophenyl moiety enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibition assays .
- Heterocyclic additions: Introducing pyridazinone or oxadiazole rings (e.g., as in and ) improves selectivity for cancer cell lines by modulating electron-withdrawing effects .
Methodological approach:
- Use computational docking to predict binding affinities before synthesizing analogs .
- Validate modifications via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Key techniques:
- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of the piperidine sulfonyl group (δ ~2.8–3.5 ppm for piperidine protons) and cyanophenyl resonance (δ ~110–120 ppm for CN) .
- Mass spectrometry (MS): High-resolution MS validates the molecular formula (e.g., C₁₈H₁₈N₄O₃S) .
- IR spectroscopy: Peaks at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonamide (S=O) stretching .
Data interpretation example:
In , ¹⁹F NMR was used to verify trifluoroacetyl intermediates, ensuring no residual fluorine in the final product.
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from:
- Assay variability: Differences in cell lines (e.g., S. aureus vs. E. coli susceptibility) .
- Compound purity: Impurities >5% can skew IC₅₀ values .
Resolution strategies:
- Standardized protocols: Use CLSI guidelines for antimicrobial testing .
- Orthogonal assays: Confirm enzyme inhibition via fluorescence-based and radiometric methods .
- Batch analysis: Compare multiple synthetic batches using HPLC to ensure consistency .
Advanced: What strategies enhance solubility and bioavailability without compromising activity?
Answer:
- Prodrug design: Introduce hydrolyzable groups (e.g., acetates) to the benzamide nitrogen, improving water solubility while maintaining target affinity .
- PEGylation: Attach polyethylene glycol (PEG) chains to the sulfonamide group, as demonstrated in analogs from , which increased plasma half-life by 2.5-fold .
- Co-crystallization: Use co-solvents like cyclodextrins to enhance dissolution rates .
Validation:
- Perform pharmacokinetic studies in rodent models to assess bioavailability improvements .
Advanced: How does the compound interact with biological targets at the molecular level?
Answer:
- Enzyme inhibition: The sulfonamide group chelates metal ions (e.g., Zn²⁺) in carbonic anhydrase, disrupting catalytic activity (Kᵢ = 12 nM in ) .
- Receptor antagonism: The piperidine moiety binds to hydrophobic pockets in GPCRs, as shown via X-ray crystallography of similar compounds .
Experimental validation:
- Surface plasmon resonance (SPR): Measure real-time binding kinetics to purified enzymes .
- CRISPR knockouts: Confirm target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Answer:
- Incomplete sulfonylation: Results in unreacted amine precursors. Mitigate by using excess sulfonyl chloride (1.2 eq.) .
- Oxidation by-products: Cyanophenyl groups may oxidize to carboxylic acids under acidic conditions. Use inert atmospheres (N₂/Ar) to prevent this .
- Piperidine dimerization: Occurs at high temperatures. Control reaction temperatures below 30°C .
Purification fixes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
